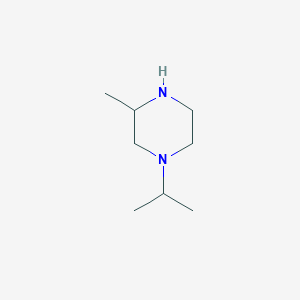

1-Isopropyl-3-methylpiperazine

Vue d'ensemble

Description

1-Isopropyl-3-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its unique structure, which includes an isopropyl group and a methyl group attached to the piperazine ring. It is used in various scientific and industrial applications due to its versatile chemical properties .

Méthodes De Préparation

The synthesis of 1-Isopropyl-3-methylpiperazine can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ugi reaction: A multicomponent reaction that combines amines, aldehydes, isocyanides, and carboxylic acids to form piperazine derivatives.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, making the synthesis process more efficient.

Analyse Des Réactions Chimiques

1-Isopropyl-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.

Applications De Recherche Scientifique

Synthesis of 1-Isopropyl-3-methylpiperazine

The synthesis of IPMP can be achieved through several methods:

- Cyclization of 1,2-diamine derivatives : This method involves reacting 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

- Ugi reaction : A multicomponent reaction that combines amines, aldehydes, isocyanides, and carboxylic acids to yield piperazine derivatives.

- Ring opening of aziridines : Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

- Microwave-assisted synthesis : Utilizing microwave irradiation accelerates the reaction and enhances efficiency.

Chemical Properties and Reactions

IPMP undergoes various chemical reactions:

- Oxidation : Can form corresponding N-oxides.

- Reduction : Converts the compound into its corresponding amines.

- Substitution : Involves nucleophilic substitution reactions where nucleophiles replace substituents on the piperazine ring.

Chemistry

In chemistry, IPMP serves as a crucial building block for synthesizing various organic compounds and pharmaceuticals. Its unique structure allows for targeted modifications that enhance its reactivity and selectivity.

Biology

Research has indicated that IPMP possesses potential biological activities:

- Antimicrobial Properties : Preliminary studies show significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 38.44 |

| HepG2 | 54.25 |

These findings indicate that IPMP may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Medicine

In medicinal chemistry, IPMP is investigated for its role in developing new therapeutic agents, particularly for neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions such as depression and anxiety.

Case Studies and Research Findings

Several key studies have explored the applications of IPMP:

- Anticancer Activity Study : This study assessed the cytotoxic effects of IPMP on different cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Testing : In vitro assays demonstrated that IPMP exhibited significant inhibitory effects against various bacterial strains, indicating its potential as a new antimicrobial agent.

- Mechanistic Studies : Research focused on elucidating the mechanisms through which IPMP exerts its biological effects, including receptor binding and signaling pathway modulation.

Mécanisme D'action

The mechanism of action of 1-Isopropyl-3-methylpiperazine involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

1-Isopropyl-3-methylpiperazine can be compared with other piperazine derivatives:

Activité Biologique

1-Isopropyl-3-methylpiperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of isopropyl and methyl groups attached to the piperazine ring. This structural configuration enhances its lipophilicity and alters its interaction with biological targets compared to simpler piperazine derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator , affecting the activity of these targets through:

- Binding to active sites : By occupying the active sites of enzymes, it can prevent substrate binding and thus regulate metabolic processes.

- Allosteric modulation : It may bind to allosteric sites, inducing conformational changes that affect the function of target molecules.

Biological Activities

This compound has been studied for various biological activities:

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Antiviral Activity : Research suggests that this compound may exhibit antiviral properties, although specific mechanisms and efficacy require further investigation.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can be crucial in therapeutic contexts, particularly in treating diseases associated with enzyme dysfunction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Several studies have explored how modifications to the piperazine ring impact its efficacy:

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of this compound on monoacylglycerol lipase (MAGL), revealing a promising IC50 value that indicates effective enzyme inhibition. The study highlighted how modifications to the piperazine structure can lead to varying degrees of inhibitory potency .

- Antiparasitic Activity : Research on related piperazine derivatives showed that structural modifications could enhance antiparasitic properties. While this compound has not been extensively tested in this context, its structural similarities suggest potential efficacy against parasitic infections .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug discovery:

- Therapeutic Agents : Its ability to modulate enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.

- Research Tool : As an intermediate in synthesizing complex organic molecules, it serves as a crucial building block in pharmaceutical chemistry.

Propriétés

IUPAC Name |

3-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACAUMLIXMVUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599066 | |

| Record name | 3-Methyl-1-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26864-87-9 | |

| Record name | 3-Methyl-1-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.